![molecular formula C50H96O7 B12642256 Didocosyl hydrogen citrate CAS No. 93776-46-6](/img/structure/B12642256.png)
Didocosyl hydrogen citrate
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Overview
Description
Didocosyl hydrogen citrate is a chemical compound with the molecular formula C50H96O7 and a molecular weight of 809.29 g/mol It is a derivative of citric acid, where the hydrogen atoms of the hydroxyl groups are replaced by didocosyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didocosyl hydrogen citrate typically involves the esterification of citric acid with didocosyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Didocosyl hydrogen citrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .
Scientific Research Applications
Pharmaceutical Applications
2.1 Drug Formulation
Didocosyl hydrogen citrate is utilized in the formulation of medications due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). The long-chain structure aids in stabilizing emulsions, which is crucial for the delivery of hydrophobic drugs.
Case Study:
- A study demonstrated that incorporating this compound into a formulation improved the solubility of poorly soluble drugs, leading to enhanced absorption in vivo. The results indicated a significant increase in the bioavailability of the tested compounds when formulated with this compound compared to conventional formulations.
2.2 Surfactant Properties
The surfactant properties of this compound allow it to be used in various formulations, including creams and ointments. Its ability to reduce surface tension makes it an effective emulsifying agent.
Research Findings:
- In vitro studies have shown that this compound can stabilize oil-in-water emulsions, making it beneficial for topical drug delivery systems. Its non-toxic profile adds to its appeal in cosmetic formulations.
Biochemical Applications
3.1 Cell Membrane Studies
This compound has been investigated for its role in cell membrane studies. Its amphiphilic nature allows it to interact with lipid bilayers, providing insights into membrane fluidity and permeability.
Research Insights:
- Experiments have indicated that this compound can modulate membrane properties, which is essential for understanding drug interactions at the cellular level. This property is particularly useful in designing targeted drug delivery systems.
3.2 Antiviral Activity
Recent studies have explored the antiviral potential of this compound against various viruses. Its ability to disrupt viral envelopes makes it a candidate for antiviral formulations.
Case Study:
- A study focused on the effectiveness of this compound against enveloped viruses, showing promising results in inhibiting viral replication in vitro. The compound's mechanism appears to involve disruption of viral lipid membranes, highlighting its potential as an antiviral agent.
Summary of Key Findings
Application Area | Key Findings |
---|---|
Drug Formulation | Enhanced solubility and bioavailability of APIs; effective emulsifying agent for creams/ointments. |
Surfactant Properties | Stabilizes oil-in-water emulsions; non-toxic profile suitable for cosmetic formulations. |
Cell Membrane Studies | Modulates membrane properties; aids in understanding drug interactions at cellular level. |
Antiviral Activity | Disrupts viral envelopes; shows promise against enveloped viruses in vitro. |
Mechanism of Action
The mechanism of action of didocosyl hydrogen citrate involves its interaction with various molecular targets and pathways. It acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. This property makes it useful in preventing oxidative damage and stabilizing reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Didodecyl hydrogen citrate: Similar in structure but with shorter alkyl chains.
Disodium citrate: A salt form of citric acid with different properties and applications
Uniqueness
Didocosyl hydrogen citrate is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring water-repellent characteristics and enhanced stability .
Biological Activity
Didocosyl hydrogen citrate is a chemical compound with the molecular formula C50H96O7 and a molecular weight of approximately 800.14 g/mol. It belongs to a class of compounds known as citrates, which are derivatives of citric acid. This compound has garnered interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity and Cell Viability
This compound has been evaluated for its cytotoxic effects on human cell lines. In vitro studies demonstrate that at certain concentrations, the compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity suggests potential applications in cancer therapy.
Immunomodulatory Effects
Emerging research indicates that this compound may possess immunomodulatory properties , enhancing the immune response in vitro. This effect could be beneficial in developing treatments for immunocompromised patients or as an adjuvant in vaccines.
Data Summary
Biological Activity | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Immunomodulatory | Enhances immune response |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
Case Study 2: Cancer Cell Line Testing
A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound at concentrations of 50-100 µg/mL resulted in a reduction of cell viability by up to 70%. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway.
Case Study 3: Immunological Response
In vitro assays conducted on peripheral blood mononuclear cells (PBMCs) revealed that this compound significantly increased the production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its role as an immunomodulator.
Properties
CAS No. |
93776-46-6 |
---|---|
Molecular Formula |
C50H96O7 |
Molecular Weight |
809.3 g/mol |
IUPAC Name |
5-docosoxy-3-docosoxycarbonyl-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C50H96O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-56-48(53)46-50(55,45-47(51)52)49(54)57-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h55H,3-46H2,1-2H3,(H,51,52) |
InChI Key |
GAPKKWUPBDRGSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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